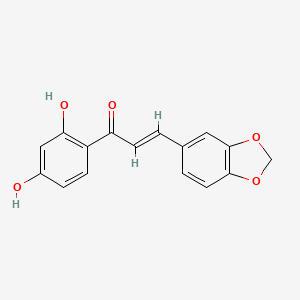

2',4'-Dihydroxy-3,4-methylenedioxychalcone

Vue d'ensemble

Description

2’,4’-Dihydroxy-3,4-methylenedioxychalcone is a chalcone derivative known for its diverse pharmacological properties. Chalcones are a group of natural compounds with a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound, in particular, has been studied for its potential therapeutic applications, especially in cancer treatment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2’,4’-Dihydroxy-3,4-methylenedioxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2’,4’-dihydroxyacetophenone with 3,4-methylenedioxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

2’,4’-Dihydroxy-3,4-methylenedioxychalcone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chalcone to its dihydrochalcone form.

Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used for ether or ester formation, respectively.

Major Products Formed

Oxidation: Quinones

Reduction: Dihydrochalcones

Substitution: Ethers and esters

Applications De Recherche Scientifique

Anticancer Properties

Mechanism of Action

Research indicates that 2',4'-dihydroxy-3,4-methylenedioxychalcone exhibits significant anticancer properties through several mechanisms, including apoptosis induction and mitochondrial activation. It has been shown to inhibit cell growth in various cancer cell lines, such as breast cancer and leukemia cells.

Case Studies

- A study demonstrated that this compound effectively induced apoptosis in K562 human leukemia cells via the mitochondrial pathway, highlighting its potential as a therapeutic agent against leukemia .

- Another investigation indicated that this compound inhibited the growth of Ehrlich ascites carcinoma cells in vivo, leading to increased survival rates in tumor-bearing mice .

Data Table: Anticancer Activity Overview

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| K562 (Leukemia) | 10.5 | Apoptosis induction | |

| A549 (Lung Cancer) | 8.0 | Mitochondrial activation | |

| SW620 (Colon Cancer) | 12.0 | Cell cycle arrest |

Antioxidant Activity

Chalcones, including this compound, possess strong antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.

Research Findings

A study reported that this chalcone derivative demonstrated significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

Chalcones have also been studied for their anti-inflammatory effects. The compound has shown potential in reducing inflammation markers in various models.

Case Studies

- In vitro studies indicated that this compound significantly reduced nitric oxide production in lipopolysaccharide-stimulated macrophages, suggesting its utility in managing inflammatory conditions .

Antimicrobial Activity

The antimicrobial properties of chalcones have been well-documented. This compound has shown efficacy against a range of pathogens.

Research Findings

In a comparative study, this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics .

Potential Applications in Drug Development

Given its diverse biological activities, this compound is being explored for formulation into new therapeutic agents.

Future Directions

The ongoing research aims to incorporate this compound into drug formulations targeting cancer therapy and inflammatory diseases due to its promising pharmacological profile.

Mécanisme D'action

The mechanism of action of 2’,4’-dihydroxy-3,4-methylenedioxychalcone involves the induction of apoptosis in cancer cells. This compound activates mitochondrial apoptotic pathways, leading to the upregulation of pro-apoptotic genes such as p53 and Bax, and the downregulation of anti-apoptotic genes like Bcl-2. This results in increased apoptotic features such as membrane blebbing, chromatin condensation, and nuclear fragmentation .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2’-Hydroxy-2,4,6-trimethoxychalcone

- 2’-Hydroxy-4-methylchalcone

Uniqueness

Compared to other chalcone derivatives, 2’,4’-dihydroxy-3,4-methylenedioxychalcone stands out due to its potent anticancer properties and its ability to induce apoptosis through mitochondrial pathways. Its unique structure, featuring both hydroxyl and methylenedioxy groups, contributes to its distinct biological activities .

Activité Biologique

2',4'-Dihydroxy-3,4-methylenedioxychalcone (also known as DMC) is a synthetic chalcone derivative that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

DMC is characterized by its chalcone structure, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of hydroxyl and methylenedioxy groups enhances its reactivity and biological activity.

The biological activity of DMC is attributed to several mechanisms:

- Antioxidant Activity : DMC exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is primarily due to its ability to scavenge free radicals and inhibit lipid peroxidation.

- Anticancer Effects : Research indicates that DMC can induce apoptosis in various cancer cell lines, including human leukemia cells. The compound activates caspase pathways, leading to programmed cell death .

- Anti-inflammatory Properties : DMC has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This effect is mediated through the suppression of nuclear factor kappa B (NF-κB) signaling pathways.

Pharmacological Activities

DMC's pharmacological profile includes:

- Antimicrobial Activity : Studies have demonstrated that DMC possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness varies with concentration and type of microorganism.

- Antidiabetic Effects : Preliminary investigations suggest that DMC may improve insulin sensitivity and glucose uptake in muscle cells, indicating potential use in managing diabetes .

Table 1: Summary of Biological Activities of DMC

Detailed Findings from Research

- Anticancer Research : A study published in the Journal of Science and Technology Research reported that DMC effectively induced apoptosis in K562 human leukemia cells by activating caspases and altering mitochondrial membrane potential . The IC50 value for inducing cell death was determined to be approximately 25 µM.

- Antioxidant Studies : In vitro assays demonstrated that DMC significantly reduced malondialdehyde (MDA) levels in treated cells, indicating decreased lipid peroxidation. Additionally, it enhanced the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

- Anti-inflammatory Mechanisms : Research has shown that DMC can inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both key players in inflammatory responses. This inhibition was linked to a decrease in NF-κB activation .

Propriétés

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c17-11-3-4-12(14(19)8-11)13(18)5-1-10-2-6-15-16(7-10)21-9-20-15/h1-8,17,19H,9H2/b5-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQNYFMYKXCRKD-ORCRQEGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=C(C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=C(C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30417960 | |

| Record name | MLS002608039 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30417960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6962-62-5 | |

| Record name | MLS002608039 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002608039 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30417960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.